Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a pyrazine moiety, and a tert-butyl ester group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazine Intermediate: The synthesis begins with the preparation of 5-chloropyrazine-2-carbaldehyde. This can be achieved through the chlorination of pyrazine-2-carbaldehyde using reagents like thionyl chloride or phosphorus pentachloride.
N-Methylation: The next step involves the N-methylation of the pyrazine intermediate using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Pyrrolidine Ring Formation: The pyrrolidine ring is introduced by reacting the N-methylated pyrazine intermediate with tert-butyl 3-aminomethylpyrrolidine-1-carboxylate under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the pyrazine ring or the ester group. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The chloropyrazine group is susceptible to nucleophilic substitution reactions. Reagents like sodium azide or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF (dimethylformamide) or thiols in ethanol.
Major Products
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the pyrazine or ester groups.
Substitution: Azido or thiol-substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing enzyme active sites or receptor binding domains.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its ability to interact with biological macromolecules suggests possible applications in drug discovery, particularly in the design of inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrazine moiety can engage in π-π stacking interactions, while the pyrrolidine ring may participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate
- Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl]methylamino]methyl]piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate offers a unique combination of structural features that enhance its reactivity and binding affinity. The presence of both the pyrazine and pyrrolidine rings, along with the tert-butyl ester group, provides a versatile scaffold for further functionalization and optimization in various applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-6-5-12(10-21)9-20(4)11-13-7-19-14(17)8-18-13/h7-8,12H,5-6,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCQCUCSSHXWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)CC2=CN=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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